Chloro(4-ethoxy-4-oxobut-2-en-1-yl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(4-ethoxy-4-oxobut-2-en-1-yl)mercury is an organomercury compound with a complex structureThe compound’s molecular formula is C7H9ClHgO3, and it has a molecular weight of approximately 349.999750208 daltons .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(4-ethoxy-4-oxobut-2-en-1-yl)mercury typically involves the reaction of mercury(II) chloride with 4-ethoxy-4-oxobut-2-en-1-ol in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process would require optimization of reaction conditions and purification techniques to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Chloro(4-ethoxy-4-oxobut-2-en-1-yl)mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted organomercury compounds .
Wissenschaftliche Forschungsanwendungen
Chloro(4-ethoxy-4-oxobut-2-en-1-yl)mercury has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Wirkmechanismus
The mechanism of action of Chloro(4-ethoxy-4-oxobut-2-en-1-yl)mercury involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical effects, depending on the target and the context of the interaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Chloro(4-ethoxy-4-oxobut-2-en-1-yl)mercury include other organomercury compounds with different substituents, such as:
- Chloro(4-methoxy-4-oxobut-2-en-1-yl)mercury
- Chloro(4-ethoxy-4-oxobut-2-en-1-yl)lead
- Chloro(4-ethoxy-4-oxobut-2-en-1-yl)tin
Uniqueness
This compound is unique due to its specific structure and the presence of both mercury and chloro groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
116249-05-9 |
---|---|
Molekularformel |
C6H9ClHgO2 |
Molekulargewicht |
349.18 g/mol |
IUPAC-Name |
chloro-(4-ethoxy-4-oxobut-2-enyl)mercury |
InChI |
InChI=1S/C6H9O2.ClH.Hg/c1-3-5-6(7)8-4-2;;/h3,5H,1,4H2,2H3;1H;/q;;+1/p-1 |
InChI-Schlüssel |
JIIFCIDUHNXZCX-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C=CC[Hg]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.